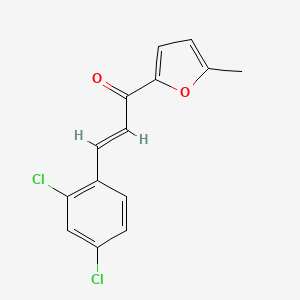
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as DMPF, is a synthetic organic compound that has been widely studied for its potential applications in medicinal chemistry and drug discovery. DMPF is a member of the class of compounds known as furanones, which are characterized by the presence of a five-membered ring containing one oxygen atom. This compound has been found to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of DMPF is not well understood, but it is thought to involve the inhibition of multiple targets. For example, DMPF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, DMPF has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Finally, DMPF has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPF have been studied in a number of cell and animal models. In cell culture models, DMPF has been found to inhibit the growth of a variety of cancer cell lines, including lung, breast, and prostate cancer. Additionally, DMPF has been found to induce apoptosis in cancer cells, as well as inhibit angiogenesis. In animal models, DMPF has been found to reduce inflammation and possess anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DMPF in laboratory experiments offers several advantages. Firstly, DMPF is relatively easy to synthesize from commercially available starting materials. Additionally, DMPF has been found to possess a range of biological activities, making it an ideal compound for the study of a variety of diseases. Finally, DMPF is relatively stable, making it suitable for use in a variety of laboratory experiments.
The main limitation of DMPF is that the mechanism of action is not well understood. Additionally, the long-term effects of DMPF on human health are not known, and further research is needed to determine its safety.
Direcciones Futuras
The potential applications of DMPF in medicinal chemistry and drug discovery are numerous, and there are many directions for future research. Firstly, further research is needed to elucidate the mechanism of action of DMPF. Additionally, further studies are needed to investigate the long-term safety of DMPF in humans. Finally, further research is needed to investigate the potential of DMPF as an anti-cancer agent, as well as its potential applications in other diseases.
Métodos De Síntesis
DMPF can be synthesized from commercially available starting materials, such as 2,4-dichlorophenylacetic acid and 5-methylfuran-2-yl prop-2-en-1-one. The synthesis procedure involves a series of steps, including esterification, reduction, and cyclization. The esterification step involves the reaction of the acid and the furanone, which is then followed by a reduction step using sodium borohydride. Finally, the cyclization of the ester intermediate is performed using a base, such as potassium carbonate, to form the desired product.
Aplicaciones Científicas De Investigación
DMPF has been studied extensively in the scientific literature for its potential applications in medicinal chemistry and drug discovery. It has been found to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In particular, DMPF has been found to possess strong anticancer activity in a number of cancer cell lines, including lung, breast, and prostate cancer. Additionally, DMPF has been shown to inhibit the growth of tumor cells by inducing apoptosis and by inhibiting angiogenesis.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-2-7-14(18-9)13(17)6-4-10-3-5-11(15)8-12(10)16/h2-8H,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDJRWAUGOWOCA-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

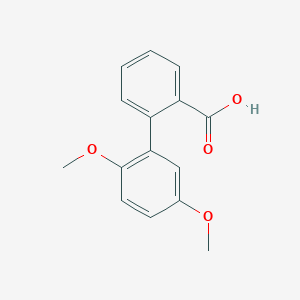
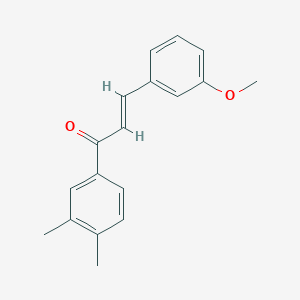

![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)

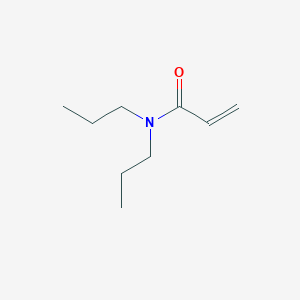






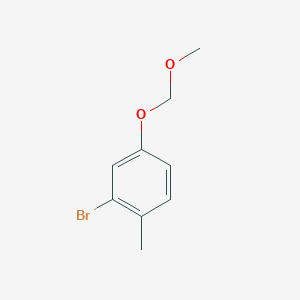
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)